molecular formula C24H29NaO8 B023074 Estrone b-D-glucuronide sodium salt CAS No. 15087-01-1

Estrone b-D-glucuronide sodium salt

Cat. No. B023074
CAS RN: 15087-01-1
M. Wt: 468.5 g/mol
InChI Key: PBULYLQKWDXDFZ-QHIGSJCSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estrone b-D-glucuronide sodium salt is a metabolite of 17β-Estradiol . It is also known as 1,3,5(10)-Estratrien-17-one 3-glucuronide sodium salt . It plays a pivotal role in elucidating the intricate mechanisms underlying steroid hormones and their glucuronidation .


Synthesis Analysis

Estrone b-D-glucuronide sodium salt has been used in estrogen administration. It has also been used to determine the amount of two types of glucuronidated estradiols such as estradiol-3- α glucuronide and estradiol-17- β glucuronide .


Molecular Structure Analysis

The molecular formula of Estrone b-D-glucuronide sodium salt is C24H29NaO8 . Its molecular weight is 468.47 .


Chemical Reactions Analysis

Estrone b-D-glucuronide sodium salt has been used as a standard to estimate estrone conjugate (E1Cs) from urine samples by enzyme immunoassays (EIAs). It has also been used to determine corticosterone metabolites from fecal and water samples by EIA .


Physical And Chemical Properties Analysis

Estrone b-D-glucuronide sodium salt is a powder that is soluble in water at 20 mg/mL, clear, and colorless . It has a melting point of 286-290°C (lit.) (dec.) .

Scientific Research Applications

Estimation of Urinary Estrone Conjugates

Estrone beta-D-glucuronide sodium salt is utilized as a standard in enzyme immunoassays (EIAs) to estimate estrone conjugates (E1Cs) from urine samples . This application is crucial for monitoring estrogen metabolism and assessing hormonal balance in clinical research.

Determination of Corticosterone Metabolites

Researchers employ this compound to determine corticosterone metabolites from fecal and water samples by EIA . This method is significant for studying stress responses in animals as corticosterone is a primary glucocorticoid in many species.

Assessment of Progesterone and Estrogen Levels

The compound is used to estimate progesterone and estrogen levels in the feces of Chinese goral by EIA . This application is essential for reproductive studies and understanding the hormonal cycles in wildlife.

Biochemical and Physiological Research

Estrone beta-D-glucuronide sodium salt serves as a urinary metabolite of estrogen, which is observed at higher levels during the early onset of the fertile period of the menstrual cycle . This aspect is particularly relevant for studies related to fertility and menstrual health.

Endocrinological Studies

The compound’s role in endocrinological studies is to help in the quantification and analysis of hormone levels, providing insights into various hormonal disorders and conditions .

Pharmacokinetic Studies

In pharmacokinetic research, Estrone beta-D-glucuronide sodium salt is used to understand the metabolism and excretion patterns of estrogens, aiding in the development of drugs and therapeutic interventions .

Mechanism of Action

Target of Action

Estrone Beta-D-Glucuronide Sodium Salt, also known as Estrone 3-(β-D-glucuronide) sodium salt, is a urinary metabolite of estrogen . It primarily targets estrogen receptors in various tissues, including female organs, breasts, hypothalamus, and pituitary .

Mode of Action

The compound interacts with its targets by entering the cells of responsive tissues where it binds to estrogen receptors . The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes .

Biochemical Pathways

The compound is involved in the estrogen metabolic pathway. It is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione .

Pharmacokinetics

It is known that the compound is a urinary metabolite of estrogen , suggesting that it is excreted in the urine after metabolism.

Result of Action

The compound’s action results in the modulation of gene expression in cells that express estrogen receptors . This can lead to various cellular effects, depending on the specific genes that are regulated and the type of cell in which the receptors are expressed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s action can be influenced by the hormonal status of the individual, as higher levels of the compound are observed during the early onset of the fertile period of the menstrual cycle . Other factors, such as diet, lifestyle, and overall health status, may also influence the compound’s action and efficacy .

Safety and Hazards

Estrone b-D-glucuronide sodium salt should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBULYLQKWDXDFZ-QHIGSJCSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635555
Record name Sodium 17-oxoestra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estrone beta-D-glucuronide sodium salt

CAS RN

15087-01-1
Record name Sodium 17-oxoestra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estrone b-D-glucuronide sodium salt
Reactant of Route 2
Estrone b-D-glucuronide sodium salt
Reactant of Route 3
Estrone b-D-glucuronide sodium salt
Reactant of Route 4
Estrone b-D-glucuronide sodium salt
Reactant of Route 5
Estrone b-D-glucuronide sodium salt
Reactant of Route 6
Estrone b-D-glucuronide sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.